molecular formula C10H10ClN B1628171 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole CAS No. 374588-99-5

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No. B1628171
CAS RN: 374588-99-5
M. Wt: 179.64 g/mol
InChI Key: FHVNCODOPTYOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a condensation reaction, followed by the attachment of the phenyl ring. The chlorine atom could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and phenyl rings, and the presence of the chlorine atom could introduce interesting electronic effects. The nitrogen atom in the pyrrole ring is likely to carry a lone pair of electrons, which could have implications for the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen and chlorine atoms, as well as the aromaticity of the rings. It could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitrogen and chlorine atoms could make it polar, affecting its solubility in different solvents. The aromatic rings could contribute to its stability .

Scientific Research Applications

Anticonvulsant Applications

A compound with a similar structure, “5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)”, has been studied as a potential anticonvulsant drug . This compound acts on the voltage-gated sodium channels and exhibits anticonvulsant activity in an MES (maximal electroshock-induced seizure) and 6Hz test in mice . Given the structural similarity, “5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could potentially have similar applications.

Neurodegenerative Disease Research

The aforementioned TP-315 has also been studied in the context of neurodegenerative diseases, specifically epilepsy . About 30% of patients still have drug-resistant epilepsy, which is insensitive to pharmacotherapy used so far . Therefore, “5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could be a candidate for investigation in this area.

Drug Discovery and Development

Given the structural features, “5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole” could be synthesized and tested for potential biological activity in relevant assays to assess its suitability as a lead compound for drug discovery.

Computational Modeling

Computational modeling techniques could be employed to predict the interaction of the molecule with specific biological targets. This could help in understanding the potential applications of “5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole”.

Influence of Chlorophenyl Substitution

The chlorine atom on the phenyl ring can influence the molecule’s properties and potential interactions with biological targets. This could open up a range of potential applications in different fields of research.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential effects on biological systems. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its reactivity and potential uses. If it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

5-(3-chlorophenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNCODOPTYOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573323
Record name 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole

CAS RN

374588-99-5
Record name 5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 2
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 3
Reactant of Route 3
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 4
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 5
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole
Reactant of Route 6
Reactant of Route 6
5-(3-Chlorophenyl)-3,4-dihydro-2H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.